molecular formula C9H9ClO2 B1592375 Methyl 5-chloro-2-methylbenzoate CAS No. 99585-13-4

Methyl 5-chloro-2-methylbenzoate

Cat. No. B1592375
CAS RN: 99585-13-4
M. Wt: 184.62 g/mol
InChI Key: HMGNABFNVYLVMD-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-methylbenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .


Molecular Structure Analysis

The InChI code for Methyl 5-chloro-2-methylbenzoate is 1S/C9H9ClO2/c1-6-3-4-7 (10)5-8 (6)9 (11)12-2/h3-5H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 5-chloro-2-methylbenzoate is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Complex Formation in Chemistry

The research by Fraser, Roper, and Stone (1974) discusses the formation of cationic carbene complexes with various elements like iridium(III), nickel(II), palladium(II), and platinum(II), using 2-chloro derivatives of substances including 5-methyl-1,3-thiazole. These complexes have significant implications in the field of coordination chemistry and might offer insights into the potential use of methyl 5-chloro-2-methylbenzoate in similar complexation reactions (Fraser, Roper, & Stone, 1974).

Synthesis of Chemical Compounds

Zheng Jian-hong (2012) detailed the synthesis of 2-amino-5-chloro-3-methylbenzoic acid, a compound closely related to methyl 5-chloro-2-methylbenzoate. The study highlights its use in creating more complex chemical entities, indicating potential applications in synthetic chemistry and pharmaceuticals (Zheng Jian-hong, 2012).

Environmental and Materials Science

In environmental science, Aramaki et al. (1991) investigated the inhibition mechanisms of corrosion in copper using benzotriazole derivatives, including 5-methyl and 5-chloro derivatives. This study suggests potential applications of methyl 5-chloro-2-methylbenzoate in corrosion inhibition, particularly in the context of environmental protection and material preservation (Aramaki, Kiuchi, Sumiyoshi, & Nishihara, 1991).

Biodegradation Studies

Higson and Focht (1992) explored the biodegradation of 3-chloro-2-methylbenzoic acid by Pseudomonas cepacia MB2. Their findings could provide insights into the environmental impact and biodegradability of related compounds like methyl 5-chloro-2-methylbenzoate, which is crucial for understanding its environmental fate and potential applications in bioremediation (Higson & Focht, 1992).

Safety And Hazards

Methyl 5-chloro-2-methylbenzoate is harmful if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-chloro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGNABFNVYLVMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30607440
Record name Methyl 5-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-2-methylbenzoate

CAS RN

99585-13-4
Record name Methyl 5-chloro-2-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30607440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Chloro-2-methylbenzoic acid (46, 5.0 g, 29.3 mmol) was suspended in dichloromethane (30 mL) and thionyl chloride (3.2 mL, 5.2 g, 44 mmol) was added. The solution was stirred at room temperature for 1 hour. Methanol was added and the reaction was allowed to proceed for a further 16 hours. The volatile components were evaporated under reduced pressure. The resulting residue was taken up again in methanol (30 mL) and pyridine (5 mL) was added. The solution was stirred at room temperature for 2 days. The solvent was evaporated under reduced pressure. The residue was dissolved in dichloromethane and washed with water. The organic phase was dried over anhydrous magnesium sulfate, filtered, and concentrated to afford methyl 5-chloro-2-methylbenzoate (5.3 g, 96% yield) that was used in the following step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
TS Khaibulova, IA Boyarskaya, E Larionov… - Molecules, 2014 - mdpi.com
A thorough mechanistic study on cobalt-catalysed direct methoxycarbonylation reactions of chlorobenzenes in the presence of methyl oxirane on a wide range of substrates, including …
Number of citations: 16 www.mdpi.com
H Xiao, Z Liu, H Shen, B Zhang, L Zhu, C Li - Chem, 2019 - cell.com
Direct trifluoromethylation of C(sp 3 )–H bonds, especially in late stages, remains a formidable challenge. Herein, we describe the copper-catalyzed benzylic C(sp 3 )–H …
Number of citations: 92 www.cell.com
S Wang, H Wang, B Koenig - Chem, 2021 - cell.com
Substantial effort is currently being devoted to obtaining photoredox catalysts with high redox power. Yet, it remains challenging to apply the currently established methods to the …
Number of citations: 49 www.cell.com
H Weiler‐Feilchenfeld, YL Mao… - Israel Journal of …, 1971 - Wiley Online Library
… Methyl 5-chloro-2 -methylbenzoate (I) was treated successively with N -bromosuccinimide and sodium cyanide to give methyl 5-chloro-2 -cyanomethylbenzoate (11); this compound …
Number of citations: 0 onlinelibrary.wiley.com
H Li, S Chiba - Chem, 2021 - cell.com
… compatibility, as highlighted by the successful borylation of 1-(4-fluorophenyl) piperidine (18) and methyl 5-chloro-2methylbenzoate (19), as well as tocopherol derivative 20. …
Number of citations: 4 www.cell.com
MG Brasca, M Nesi, N Avanzi, D Ballinari… - Bioorganic & Medicinal …, 2014 - Elsevier
… Potassium tert-pentoxide 1.7 M in toluene (86.4 mL, 147.9 mmol) was added drop wise to a solution of methyl 5-chloro-2-methylbenzoate (45, 18.2 g, 98.6 mmol) and acetonitrile (15.4 …
Number of citations: 14 www.sciencedirect.com

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